(113C)propanoic acid
Description
Evolution of Stable Isotope Methodologies in Biochemical Inquiry
The use of isotopes in biochemical research has a rich history, beginning with the pioneering work of scientists like Frederick Soddy, who first introduced the concept of isotopes over a century ago. oaanews.org The initial application of isotopic tracers in biology relied heavily on radioactive isotopes. metsol.com However, the development of mass spectrometry by Nobel laureates J.J. Thomson and F.W. Aston enabled the accurate detection and quantification of stable isotopes, which are non-radioactive and safer for use in a wider range of studies, including those involving human subjects. oaanews.orgnih.gov
Over the decades, stable isotope tracer techniques have undergone significant evolution, driven by advancements in analytical instrumentation such as nuclear magnetic resonance (NMR) spectroscopy and high-resolution mass spectrometry. nih.govbiorxiv.org These advancements have transformed the field from qualitative pathway mapping to precise quantitative measurements of metabolic fluxes, a field now known as metabolomics or fluxomics. researchgate.netd-nb.infosci-hub.se This has allowed for a deeper understanding of metabolism in health and disease, from the cellular level to whole-body physiology. metsol.comnih.gov
Fundamental Principles of Isotopic Labeling for Metabolic Studies
Isotopic labeling is a technique used to track the passage of an isotope through a reaction, metabolic pathway, or cell. asm.org The fundamental principle lies in introducing a molecule containing a stable isotope, such as carbon-13 (¹³C), nitrogen-15 (B135050) (¹⁵N), or deuterium (B1214612) (²H), into a biological system. researchgate.netnih.govcapes.gov.br These labeled molecules, or tracers, are chemically identical to their unlabeled counterparts and thus participate in the same biochemical reactions. nih.gov
By using analytical techniques like mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy, researchers can distinguish the labeled molecules and their metabolic products from the unlabeled ones based on their mass difference or nuclear spin properties. capes.gov.brfrontiersin.org This allows for the elucidation of metabolic pathways, the quantification of the rate of metabolic reactions (fluxes), and the identification of how different pathways contribute to the production of a particular metabolite. researchgate.netresearchgate.net
Rationale for Utilizing (1-13C)Propanoic Acid as a Specific Isotopic Tracer
(1-¹³C)Propanoic acid is a short-chain fatty acid where the carbon atom of the carboxyl group is replaced with the stable isotope ¹³C. nih.govmdpi.com This specific labeling at the C1 position is crucial for its utility as a tracer. Propanoic acid and its activated form, propionyl-CoA, are key intermediates in several metabolic pathways. The fate of the labeled ¹³C at the C1 position provides specific information about the activity of these pathways.
Furthermore, the specific position of the label allows for the differentiation between various metabolic routes. For instance, different labeling patterns in downstream metabolites can distinguish between the methylmalonyl-CoA pathway and the methylcitrate pathway for propionate (B1217596) metabolism. asm.org
Overview of Key Research Domains Illuminated by (1-13C)Propanoic Acid Tracer Studies
The unique properties of (1-¹³C)propanoic acid have made it an invaluable tool in several key areas of biomedical research:
Inborn Errors of Metabolism: (1-¹³C)propanoic acid is extensively used to diagnose and monitor inherited metabolic disorders such as methylmalonic acidemia (MMA) and propionic acidemia (PA). researchgate.netnih.govresearchgate.netcreative-proteomics.com The rate of ¹³CO₂ production from the tracer directly reflects the residual enzyme activity in these patients. nih.govnih.gov
Gut Microbiome Research: The gut microbiota produces significant amounts of propionate through the fermentation of dietary fibers. nih.govcore.ac.uk (1-¹³C)propanoic acid can be used to trace the absorption and metabolism of gut-derived propionate and its impact on host physiology, including glucose homeostasis and inflammation. nih.govcore.ac.uk
Cardiac and Hepatic Metabolism: Studies have utilized (1-¹³C)propanoic acid to investigate anaplerosis, the replenishment of TCA cycle intermediates, in the heart and liver. nih.govnih.gov This is crucial for maintaining the energy production capacity of these vital organs.
Gluconeogenesis: Propionate is a key substrate for gluconeogenesis, the synthesis of glucose from non-carbohydrate sources. frontiersin.orgcreative-proteomics.com (1-¹³C)propanoic acid tracing helps to quantify the contribution of propionate to glucose production. nih.gov
Elucidation of Novel Metabolic Pathways: The use of labeled propionate has led to the discovery of previously unknown metabolic pathways, such as the direct anabolic condensation of two propionyl-CoA molecules to form a six-carbon metabolite. biorxiv.org
The following table summarizes key research findings from studies utilizing (1-¹³C)propanoic acid:
| Research Area | Organism/System | Key Finding | Quantitative Data Example | Reference |
|---|---|---|---|---|
| Methylmalonic Acidemia (MMA) | Human Patients | (1-¹³C)propionate oxidation correlates with disease severity and improves after liver transplantation. | Propionate oxidation was significantly lower in severe MMA subtypes (mut⁰) compared to controls and was restored to near-normal levels in transplant recipients. | researchgate.netnih.govnih.gov |
| Propionate Metabolism in Bacteria | Escherichia coli | (1,2-¹³C₂)propionate can distinguish between the methylcitrate and methylmalonyl-CoA pathways. | Preservation of the ¹³C-¹³C bond in alanine (B10760859) indicated flux through the methylcitrate pathway. | asm.org |
| Cardiac Anaplerosis | Perfused Rat Heart | Propionate is a significant anaplerotic substrate, replenishing TCA cycle intermediates. | Increasing [¹³C₃]propionate from 0 to 2 mM increased total anaplerosis from 5% to 16% of TCA cycle turnover. | nih.gov |
| Novel Anabolic Pathway | Human Myocardial Tissue & Murine Tissues | Discovery of a pathway where two propionyl-CoA units condense to form a six-carbon molecule (2M2PE-CoA). | Incubation with [¹³C₃]-propionate led to the formation of M3 and M6 isotopologues of 2M2PE-CoA. | biorxiv.org |
| Gluconeogenesis | Rats | Quantification of the contribution of propionate to glucose production. | Infusion of [U-¹³C]propionate allowed for the measurement of hepatic glucose production rates. | nih.gov |
Structure
3D Structure
Properties
IUPAC Name |
(113C)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H6O2/c1-2-3(4)5/h2H2,1H3,(H,4,5)/i3+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBDQKXXYIPTUBI-LBPDFUHNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[13C](=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H6O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00480909 | |
| Record name | Propanoic acid-1-13C | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00480909 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
75.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6212-69-7 | |
| Record name | Propanoic acid-1-13C | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00480909 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6212-69-7 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Methodological Frameworks for 1 13c Propanoic Acid Tracer Studies
Experimental Design Considerations for Stable Isotope Tracing with (1-13C)Propanoic Acid
Stable isotope tracing using (1-¹³C)propanoic acid is a powerful technique to probe metabolic pathways. The experimental design is critical for obtaining meaningful and reproducible results. This involves the careful selection of a biological model, optimization of the tracer administration to achieve a steady isotopic state, and precise methods for stopping metabolic activity and collecting samples.
Selection of Biological Systems for Isotopic Enrichment (e.g., cell cultures, isolated tissues, microbial consortia, in vivo animal models excluding human clinical trials)
The choice of a biological system is fundamental to the experimental design and depends on the specific research question.
Cell Cultures: Mammalian cell lines, such as Chinese Hamster Ovary (CHO) cells and human B-cell lymphoma cells, are frequently used to study the metabolism of propanoic acid and other compounds. nih.govescholarship.org These systems allow for a high degree of control over the cellular environment. Stable Isotope Labeling by Essential Nutrients in Cell Culture (SILEC) is a method that can be adapted to label coenzyme A (CoA) and its thioesters using labeled precursors. acs.org Studies have utilized ¹³C-labeled fatty acids to investigate distinct oxidation pathways in proliferative versus oxidative cells. nih.gov
Isolated Tissues: While not explicitly detailed in the provided context for (1-¹³C)propanoic acid, the principles of using isolated tissues for metabolic studies are well-established. This approach allows for the investigation of tissue-specific metabolism in a controlled ex vivo environment.
Microbial Consortia: The study of microbial communities, or consortia, is crucial for understanding complex metabolic interactions. d-nb.info Co-cultivation of different microbial strains can be used to produce specific compounds, such as the use of Bacillus subtilis and R. eutropha to produce a copolymer. oie.go.th Propionic acid is a key metabolite in the gut microbiome, and studies have investigated how diet can alter microbial composition and metabolic pathways. frontiersin.org Engineered microbial consortia are being developed to optimize the production of various biochemicals. scispace.com
In Vivo Animal Models: Animal models, particularly mice, are invaluable for studying the systemic effects of propanoic acid metabolism. nih.gov Studies have used mouse models to investigate the neuro-inflammatory effects of a propionic acid-rich diet, which may have implications for understanding conditions like Autism Spectrum Disorder. mdpi.com In vivo studies have also been conducted to assess propionate (B1217596) oxidation as a biomarker for certain metabolic disorders. nih.govnih.gov Furthermore, research in mice has shown that propionic acid exposure can promote the virulence of certain bacteria associated with Crohn's disease. nih.gov
Optimization of (1-13C)Propanoic Acid Administration Protocols for Isotopic Steady State
Achieving an isotopic steady state, where the isotopic enrichment of intracellular metabolites remains constant over time, is crucial for accurate metabolic flux analysis. rsc.org
The administration protocol for (1-¹³C)propanoic acid must be optimized for the chosen biological system. For cell cultures, this typically involves replacing the standard medium with a medium containing the ¹³C-labeled tracer and incubating for a sufficient period to reach isotopic equilibrium. acs.orgnih.gov This can take anywhere from a few hours to over a day depending on the cell type and the specific metabolic pathways being studied. rsc.org
In animal studies, the tracer can be administered as a single bolus or through continuous infusion. A single enteral bolus of sodium-1-¹³C-propionate has been optimized for use in breath tests to measure in vivo propionate oxidation. nih.gov The choice between bolus and infusion depends on the research question and the desired kinetics of tracer distribution. nih.gov
Strategies for Quenching Metabolic Activity and Sample Collection
Rapidly stopping all enzymatic reactions, a process known as quenching, is a critical step to ensure that the measured isotopic enrichment accurately reflects the metabolic state at the time of sampling. rsc.org
For cell cultures, a common method involves rapid washing with a cold buffer, followed by the addition of a cold solvent like methanol (B129727) or acetonitrile (B52724) to precipitate proteins and extract metabolites. nih.gov The choice of quenching solvent can influence the types of metabolites that are efficiently extracted. nih.govresearchgate.net
In animal studies, tissue samples are typically flash-frozen in liquid nitrogen immediately after collection to halt metabolic activity. This is followed by homogenization and extraction of metabolites. For breath tests, samples of exhaled air are collected at specific time points to measure the enrichment of ¹³CO₂. nih.gov
The following table summarizes different quenching and extraction methods used in metabolomics studies:
| Method | Description | Advantages | Disadvantages | Commonly Used For |
| Cold Solvent Quenching | Rapid addition of a cold solvent (e.g., methanol, acetonitrile) to cells or tissues. | Simple, effective for many metabolites. | Can cause cell leakage if not optimized. | Cell cultures, tissue homogenates. nih.govresearchgate.net |
| Flash-Freezing | Immersing the sample in liquid nitrogen. | Very rapid, preserves metabolic state. | Requires specialized equipment. | Tissue samples from animal studies. |
| Acid/Base Precipitation | Using strong acids or bases to denature enzymes and precipitate proteins. | Effective for stopping enzymatic reactions. | Can degrade acid- or base-labile metabolites. | Specific applications where metabolite stability is not a concern. |
Advanced Analytical Techniques for 13C-Enrichment Detection and Quantification
Once samples are collected, sophisticated analytical techniques are required to detect and quantify the incorporation of the ¹³C label into various metabolites.
Nuclear Magnetic Resonance (NMR) Spectroscopy for (1-13C)Propanoic Acid Tracer Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for analyzing the structure and concentration of metabolites. pearson.com It is particularly well-suited for tracing the fate of ¹³C-labeled compounds.
Principles of 13C-NMR in Metabolic Profiling
¹³C-NMR spectroscopy detects the ¹³C isotope of carbon, which has a nuclear spin of ½. frontiersin.org While the natural abundance of ¹³C is only about 1.1%, its use as a tracer allows for highly specific detection of labeled metabolites. acs.org In a ¹³C-NMR spectrum, each unique carbon atom in a molecule produces a distinct signal, or resonance, at a specific chemical shift. docbrown.info The position of the signal (chemical shift) provides information about the chemical environment of the carbon atom. docbrown.inforesearchgate.net
When (1-¹³C)propanoic acid is metabolized, the ¹³C label is incorporated into downstream metabolites. By analyzing the ¹³C-NMR spectra of cell or tissue extracts, researchers can identify these labeled metabolites and determine the position of the ¹³C atom within their structures. nih.gov This provides detailed information about the activity of different metabolic pathways.
The following table shows the characteristic ¹³C-NMR chemical shifts for propanoic acid:
| Carbon Atom | Chemical Environment | Approximate Chemical Shift (ppm) |
| C1 (Carboxyl) | -COOH | ~180 |
| C2 (Methylene) | -CH₂- | ~28 |
| C3 (Methyl) | -CH₃ | ~9 |
Note: Chemical shifts can vary slightly depending on the solvent and other experimental conditions. docbrown.info
The intensity of the ¹³C signal is proportional to the concentration of the labeled metabolite, allowing for quantitative analysis. nih.gov Furthermore, the coupling between adjacent ¹³C and ¹H atoms can provide additional structural information. nih.gov Advanced NMR techniques, such as 2D NMR, can be used to resolve complex spectra and unambiguously identify labeled compounds. nih.govhmdb.ca
Isotopic Positional Enrichment Determination via NMR
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique uniquely suited for determining the precise position of isotopic labels within a molecule. nih.gov When (1-¹³C)propanoic acid is metabolized, the ¹³C label is incorporated into other compounds, and NMR can identify the exact location of this enrichment.
This is achieved through several NMR-based approaches:
¹H-NMR for Indirect Detection: While ¹H-NMR directly observes proton signals, it can indirectly provide information about the adjacent ¹³C nucleus. The presence of a ¹³C atom splits the signal of the directly attached proton (a phenomenon known as J-coupling), creating small "satellite" peaks on either side of the main ¹H peak. A novel approach known as Positional Enrichment by Proton Analysis (PEPA) leverages these ¹³C-satellite peaks in one-dimensional (1D) ¹H-NMR spectra to quantify the fractional enrichment at specific carbon positions. nih.govresearchgate.net This method enhances sensitivity compared to direct ¹³C detection and accelerates the elucidation of ¹³C positions in labeled metabolites. nih.gov
¹³C-NMR for Direct Detection: Direct ¹³C-NMR spectroscopy provides an unambiguous way to observe the ¹³C-labeled carbon. The chemical shift of the ¹³C signal confirms its chemical environment, and the signal intensity is proportional to its abundance. frontiersin.org This is particularly useful in tracking the flow of carbon from propanoic acid into central carbon metabolism, such as the tricarboxylic acid (TCA) cycle. frontiersin.org
2D NMR Techniques: Two-dimensional NMR experiments, such as Heteronuclear Single Quantum Coherence (HSQC), correlate the signals of directly bonded ¹H and ¹³C atoms, providing definitive assignments of labeled positions. Total Correlation Spectroscopy (TOCSY) can also be used to determine the fractional distribution of ¹³C isotopomers with good precision. nih.gov
Quantitative Aspects and Limitations of NMR for Tracer Studies
While NMR is unparalleled for positional analysis, its application for quantitative tracer studies has specific considerations and limitations.
Quantitative Aspects: The signal area in an NMR spectrum is directly proportional to the number of nuclei, making it an inherently quantitative method without the need for identical standards for each analyte. nih.gov For accurate quantification (qNMR), experimental parameters must be carefully controlled. It is crucial to ensure complete relaxation of the nuclei between scans by using a sufficiently long relaxation delay. nih.gov It has been demonstrated that ¹³C-NMR can be a highly suitable method for quantitative enantiodiscrimination, showing high linearity and a small relative standard deviation. mdpi.com
Limitations:
Sensitivity: A primary limitation of NMR is its relatively low sensitivity compared to mass spectrometry. univr.itnih.gov This means that larger sample quantities and/or longer acquisition times are often required to achieve an adequate signal-to-noise ratio, which can be impractical for analyzing low-concentration metabolites. nih.govunivr.it
Relaxation Times: ¹³C nuclei have long relaxation times, necessitating extended delays between pulses for accurate quantification, which significantly increases the total experiment time. nih.gov
Nuclear Overhauser Effect (NOE): In ¹³C-NMR spectra acquired with proton decoupling, the NOE can enhance signals to varying degrees, complicating direct quantification unless suppressed. nih.gov
Spectral Overlap: In complex biological mixtures, signals from different metabolites can overlap, making unambiguous identification and quantification challenging, particularly in 1D spectra. nih.gov
| Feature | NMR Spectroscopy |
| Principle | Measures nuclear spin transitions in a magnetic field. |
| Strengths | - Unambiguous determination of isotope position (positional isotopomers).- Non-destructive.- Highly structurally informative.- Inherently quantitative under proper conditions. nih.gov |
| Limitations | - Low sensitivity, requires more sample. univr.itnih.gov- Long acquisition times for quantitative ¹³C-NMR. nih.gov- Potential for signal overlap in complex mixtures. nih.gov |
| Primary Use in Tracer Studies | Elucidating metabolic pathways by identifying the exact location of the ¹³C label in metabolites. nih.govfrontiersin.org |
Mass Spectrometry (MS) for (1-¹³C)Propanoic Acid Tracer Analysis
Mass Spectrometry (MS) is a highly sensitive analytical technique that measures the mass-to-charge ratio (m/z) of ions. nih.gov In tracer studies with (1-¹³C)propanoic acid, MS is used to detect the mass shift in metabolites that have incorporated the ¹³C label. nih.gov This provides information on the degree of isotopic enrichment. When coupled with chromatographic separation techniques like Gas Chromatography (GC) or Liquid Chromatography (LC), MS becomes a powerful tool for metabolic flux analysis. nih.govresearchgate.net
Gas Chromatography-Mass Spectrometry (GC-MS) for Metabolite Derivatization and Isotope Ratio Measurement
GC-MS is a robust and widely used technique for analyzing volatile and thermally stable compounds. creative-proteomics.com For its application in metabolomics, many metabolites, including those derived from propanoic acid, must first undergo chemical derivatization to increase their volatility and thermal stability. mdpi.com
Derivatization: Common derivatization methods include silylation, which replaces acidic hydrogens with a trimethylsilyl (B98337) (TMS) group, or esterification. mdpi.commdpi.com These modifications make the metabolites suitable for separation on a GC column.
Isotope Ratio Measurement: After separation, the compounds enter the mass spectrometer. The mass spectrum of an unlabeled metabolite will show a specific pattern of ion fragments. When a ¹³C atom from (1-¹³C)propanoic acid is incorporated, the mass of the intact molecule (molecular ion) and any fragments containing the label will increase by one mass unit (M+1). nih.govsigmaaldrich.com By measuring the relative intensities of the unlabeled (M) and labeled (M+1, M+2, etc.) ions, the isotopic enrichment can be precisely calculated. researchgate.netscripps.edu Isotope-Ratio-Monitoring GC-MS (IRM-GC-MS) is a specialized setup that achieves extremely high precision for measuring isotope ratios. scripps.edu
Liquid Chromatography-Mass Spectrometry (LC-MS) for Intact Metabolite Isotope Analysis
LC-MS is exceptionally well-suited for the analysis of a wide range of metabolites, including those that are non-volatile or thermally labile, directly from biological extracts. nih.gov A key advantage of LC-MS is that it often does not require derivatization, simplifying sample preparation. uqam.ca
The use of soft ionization techniques, most notably Electrospray Ionization (ESI), allows for the analysis of intact metabolites. nih.govuqam.ca ESI transfers ions from a liquid solution into the gas phase with minimal fragmentation. This provides the molecular weight of the metabolite, allowing for the direct observation of the mass isotopomer distribution (the relative abundance of M+0, M+1, M+2, etc.). This distribution reveals how many ¹³C atoms have been incorporated into the molecule from the tracer, which is fundamental for metabolic flux analysis. researchgate.net
High-Resolution Mass Spectrometry for Precise Isotopic Abundance Determination
High-Resolution Mass Spectrometry (HRMS), often utilizing technologies like Time-of-Flight (TOF) or Orbitrap analyzers, provides extremely accurate mass measurements. This capability is critical for ¹³C tracer studies.
The precision of HRMS allows for the confident determination of a metabolite's elemental formula and the unambiguous quantification of its mass isotopologue distribution (MID). nih.gov For example, HRMS can easily distinguish a ¹³C-labeled metabolite from another metabolite that has a similar nominal mass but a different elemental composition. This accuracy is essential for correctly calculating isotopic enrichment and ensuring the reliability of metabolic flux models. nih.gov
Tandem Mass Spectrometry (MS/MS) for Pathway Intermediates Analysis
Tandem Mass Spectrometry (MS/MS) adds another dimension of specificity to the analysis of metabolic intermediates. This technique involves multiple stages of mass analysis. First, a precursor ion corresponding to a specific metabolite of interest is selected. This ion is then fragmented through collision with an inert gas, and the resulting product ions are analyzed. frontiersin.org
The fragmentation pattern is characteristic of the molecule's structure. In a ¹³C tracer experiment, analyzing the masses of these fragments can reveal the specific location of the ¹³C label within the metabolite's structure. frontiersin.orgresearchgate.net This positional information is invaluable for distinguishing between different metabolic pathways. For instance, in the context of propanoic acid metabolism, MS/MS can help differentiate between pathways by identifying which specific atoms in downstream intermediates like succinate (B1194679) or methylmalonyl-CoA carry the ¹³C label. nih.govfrontiersin.org
| Technique | Derivatization Required | Information Provided | Key Advantage |
| GC-MS | Yes, for most metabolites mdpi.com | Isotope ratio in fragments | High chromatographic resolution for volatile compounds. creative-proteomics.com |
| LC-MS | Often not required uqam.ca | Isotope distribution in intact molecule (MID) | Broad applicability to non-volatile metabolites. nih.gov |
| HRMS | Depends on chromatography | Precise mass and isotopic abundance nih.gov | High mass accuracy for confident identification. nih.gov |
| MS/MS | Depends on chromatography | Positional information from fragments frontiersin.org | Structural elucidation and pathway discrimination. researchgate.net |
Isotope Ratio Mass Spectrometry (IRMS) for Bulk Isotope Abundance
The core principle of IRMS involves converting the sample into a simple gas, separating the different isotopes of an element based on their mass-to-charge ratio in a magnetic sector analyzer, and detecting them simultaneously on a multi-collector array, typically composed of Faraday cups. ut.eefmach.it For the analysis of carbon isotopes (¹³C/¹²C) from a (1-¹³C)propanoic acid tracer study, the sample is first combusted in an elemental analyzer (EA) coupled to the IRMS (EA-IRMS). fmach.itunime.it This process quantitatively converts the organic material into carbon dioxide (CO₂), nitrogen gas (N₂), and water. unime.it After purification steps, such as water removal, the resulting CO₂ gas is introduced into the IRMS. unime.itucdavis.edu
The IRMS instrument then measures the ratio of the heavy isotope to the light isotope (e.g., ¹³C/¹²C). ut.ee This measured ratio from the sample is compared against a calibrated secondary reference gas, which has been calibrated to international standards like Pee Dee Belemnite (PDB). ut.eebu.edu The results are typically expressed in the "delta" (δ) notation in parts per thousand (‰). ut.eecsic.es In a tracer study, the δ¹³C value reflects the bulk enrichment of ¹³C in the sample pool, providing an aggregate measure of the tracer's incorporation into the total organic carbon. nih.gov This bulk analysis is valued for its high throughput, precision, and relatively simple sample preparation. fmach.itfmach.it
Data Processing and Bioinformatic Tools for (1-13C)Propanoic Acid Tracer Data
The analysis of data from stable isotope tracing experiments, including those using (1-¹³C)propanoic acid, is a complex process that requires specialized computational tools to move from raw instrument data to meaningful biological interpretation. nih.govbiorxiv.org The incorporation of the ¹³C label from the tracer increases the complexity of the mass spectra, necessitating additional analytical steps compared to standard metabolomics. researchgate.net A typical workflow involves several critical stages: raw data pre-processing and quality control, correction for the natural abundance of stable isotopes, and the integration of data from multiple analytical platforms to gain a comprehensive understanding of metabolic dynamics. nih.govnih.gov
A variety of open-source and commercial software platforms are available to manage these tasks. nih.gov Tools such as XCMS, MetaboAnalyst, MS-DIAL, and MZmine provide comprehensive solutions for general metabolomics data processing, while specialized software like X¹³CMS, geoRge, MetExtract II, and IsoCor have been developed specifically to handle the unique challenges of stable isotope tracing data. researchgate.netnih.govboku.ac.atmdpi.com These bioinformatic tools are essential for automating the identification of labeled compounds, quantifying isotopic enrichment, and performing the necessary corrections to ensure accurate biological interpretation. researchgate.netnih.gov
Raw Data Pre-processing and Quality Control
The initial step in analyzing data from a (1-¹³C)propanoic acid tracer study is the pre-processing of raw data generated by the mass spectrometer. researchgate.net This crucial stage converts the complex raw data files into a structured format—a feature table—that lists molecular features (characterized by mass-to-charge ratio and retention time) and their corresponding intensities across all analyzed samples. researchgate.netnih.gov This process typically begins with the conversion of vendor-specific raw data files into an open format like mzXML or mzML. biorxiv.org Following conversion, key steps include noise filtering, peak detection, and chromatographic alignment across different samples. nih.gov
Quality control (QC) is a fundamental aspect of pre-processing, ensuring the reliability and reproducibility of the results. nih.gov A standard practice is the periodic injection of pooled QC samples throughout the analytical run. nih.gov These QC samples, created by mixing small aliquots from every study sample, provide a representative average of the metabolic profiles being investigated. nih.govnih.gov Analysis of the QC samples allows for:
Monitoring System Stability : A tight clustering of QC samples in multivariate analyses (e.g., Principal Component Analysis) indicates high analytical stability. nih.gov
Assessing Precision : The relative standard deviation (RSD) of peak intensities for metabolic features within the QC samples is calculated. A common acceptance criterion is an RSD below 30%. nih.gov
Correcting Signal Drift : Algorithms can use the trends observed in the QC samples to correct for signal intensity drift that may occur over the course of a long analytical run. nih.gov
Additional quality checks include monitoring for carryover using blank samples and assessing the stability of retention times and mass accuracy. nih.govnih.gov Strict quality control ensures that observed variations are due to biological differences rather than analytical artifacts. nih.gov
Isotope Correction Algorithms for Natural Abundance
A critical step in processing data from (1-¹³C)propanoic acid tracer experiments is the correction for the natural abundance of stable isotopes. nih.govbiorxiv.org Elements like carbon naturally exist as a mixture of isotopes; for instance, carbon is approximately 98.9% ¹²C and 1.1% ¹³C. nih.govnih.gov This means that even an unlabeled metabolite will produce a small signal at M+1 (and higher) in a mass spectrometer due to the presence of naturally occurring ¹³C atoms. bioconductor.org When a ¹³C-labeled tracer is introduced, the resulting mass spectra are convoluted, containing signals from both the experimentally introduced tracer and the naturally present isotopes. bioconductor.org
Failure to correct for this natural abundance can lead to significant misinterpretation of the data, such as overestimating the incorporation of the tracer and distorting the calculated mass isotopologue distributions (MIDs). nih.govuni-regensburg.de Therefore, robust correction algorithms are required to distinguish between the isotopes introduced experimentally and those present naturally. nih.gov
These correction methods are typically based on matrix calculations that use the known natural abundance of all isotopes and the chemical formula of the metabolite. nih.govbiorxiv.org The algorithm calculates a correction matrix that, when applied to the measured (observed) MIDs, yields the corrected MIDs that reflect only the enrichment from the isotopic tracer. nih.govchemrxiv.org Several software tools have been developed to perform this essential task.
Integration of Multi-Platform Analytical Data
To achieve a comprehensive understanding of the metabolic fate of (1-¹³C)propanoic acid, it is often advantageous to use multiple analytical platforms. nih.gov Techniques such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) offer complementary capabilities for analyzing different classes of metabolites. nih.gov For instance, GC-MS is well-suited for volatile compounds, while LC-MS can analyze a broader range of larger and more polar metabolites. nih.govnih.gov Integrating the data from these different platforms provides a more complete picture of the metabolic network. nih.gov
The integration of multi-platform data presents significant bioinformatic challenges. boku.ac.at Data must be processed and normalized separately for each platform before it can be combined. nih.gov The development of workflows and software capable of integrating diverse datasets is an active area of research. biorxiv.org For example, the fluxTrAM pipeline was developed as a semi-automated workflow to process tracer-based metabolomics data from raw mass spectrometry files and integrate it with genome-scale metabolic models for flux predictions. biorxiv.org Such integrative approaches allow researchers to combine the quantitative tracer data with broader metabolic network models, enabling a systems-level analysis of metabolic pathway activity. nih.govbiorxiv.org The successful integration of data from multiple analytical sources is key to moving from simple observations of label incorporation to a detailed, mechanistic investigation of cellular metabolism. nih.gov
Compound Names Mentioned
Computational Approaches and Modeling for 1 13c Propanoic Acid Tracer Experiments
Principles of Metabolic Flux Analysis (MFA) Utilizing (1-13C)Propanoic Acid Data
Metabolic Flux Analysis (MFA) is a powerful technique used to quantify the rates (fluxes) of intracellular metabolic reactions. When (1-13C)propanoic acid is introduced into a biological system, the labeled carbon atom is incorporated into various metabolites as it moves through the metabolic network. ontosight.ai By tracking the distribution of this 13C label in downstream products, researchers can deduce the activity of different metabolic pathways. ontosight.ai
The core principle of 13C-MFA involves several key steps:
Isotope Labeling Experiment: Cells or organisms are cultured in a medium containing a 13C-labeled substrate, in this case, (1-13C)propanoic acid.
Metabolite Extraction and Analysis: After a period of incubation, intracellular metabolites are extracted. The isotopic labeling patterns of these metabolites are then precisely measured using analytical techniques such as mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy. frontiersin.orgrsc.org
Computational Flux Estimation: A mathematical model of the cell's metabolic network is used to simulate the flow of the 13C label. By comparing the simulated labeling patterns with the experimentally measured ones, the intracellular fluxes can be estimated. nih.gov
The choice of tracer is critical for the success of an MFA study. (1-13C)propanoic acid is particularly useful for probing specific pathways, such as the metabolism of odd-chain fatty acids and certain amino acids. The labeling from (1-13C)propanoic acid can enter central carbon metabolism, for instance, via propionyl-CoA, which can be converted to succinyl-CoA and subsequently enter the tricarboxylic acid (TCA) cycle.
Development of Metabolic Network Models for (1-13C)Propanoic Acid Tracer Studies
A robust metabolic network model is the foundation of any MFA study. This model is a mathematical representation of the biochemical reactions occurring within a cell.
Stoichiometric Model Reconstruction
The initial step in developing a metabolic model is the reconstruction of the stoichiometric network. oup.com This involves compiling a comprehensive list of all relevant biochemical reactions, their substrates, products, and their stoichiometric relationships. This information is typically gathered from genomic and biochemical databases. frontiersin.org The network must include all major pathways of central carbon metabolism, such as glycolysis, the pentose (B10789219) phosphate (B84403) pathway (PPP), and the TCA cycle, as well as pathways specific to propanoic acid metabolism. nih.govaustinpublishinggroup.com
The process of stoichiometric model reconstruction can be complex due to factors like subcellular compartmentalization, where the same reaction can occur in different organelles, and reaction reversibility. vanderbilt.edu The model must accurately represent these features to ensure reliable flux estimations.
Incorporation of Isotopic Labeling Patterns
Once the stoichiometric model is established, it must be augmented with information about the atom transitions for each reaction. vanderbilt.edu This involves mapping the fate of each carbon atom from the substrates to the products for every reaction in the network. This "atom mapping" is crucial for simulating the propagation of the 13C label from (1-13C)propanoic acid through the metabolic network. frontiersin.org
The model must also account for the scrambling of labels that can occur in symmetric molecules or through reversible reactions. vanderbilt.edu The specific labeling pattern of the tracer substrate, (1-13C)propanoic acid, is defined as an input to the model. vanderbilt.edu The analysis of the resulting mass isotopomer distributions (MIDs) of key metabolites provides the experimental data that the model will be fitted to. plos.org
Software Tools and Algorithms for Flux Estimation from (1-13C)Propanoic Acid Tracing
Several software packages have been developed to facilitate the complex calculations required for 13C-MFA. These tools implement algorithms to estimate metabolic fluxes by minimizing the difference between experimentally measured and model-predicted isotope labeling patterns.
| Software Tool | Key Features | Primary Application |
| 13CFLUX2 | High-performance suite for designing and evaluating 13C-MFA experiments. Supports multicore CPUs and compute clusters for large-scale investigations. oup.com | Steady-state 13C-MFA. 13cflux.net |
| INCA | MATLAB-based package for isotopomer network compartmental analysis, including non-stationary MFA. biorxiv.org | Steady-state and isotopically non-stationary 13C-MFA. github.io |
| METRAN | Based on the Elementary Metabolite Units (EMU) framework for efficient modeling and statistical analysis. mit.edu | 13C-metabolic flux analysis and tracer experiment design. mit.edu |
| OpenMebius | Open-source software for isotopically non-stationary 13C-MFA, allowing for autogeneration of metabolic models. nih.gov | Isotopically non-stationary 13C-MFA. nih.gov |
| WUFlux | Open-source MATLAB-based package with a user-friendly interface and modifiable templates. github.io | 13C-MFA of bacterial metabolism. github.io |
These software tools typically employ iterative algorithms to find the best fit between the model and the data, providing a quantitative flux map of the metabolic network.
Sensitivity Analysis and Robustness Assessment of Flux Maps
Once a flux map is generated, it is crucial to assess its reliability. Sensitivity analysis is a computational technique used to determine how sensitive the calculated fluxes are to changes in the experimental data or model parameters. plos.org This helps to identify which measurements have the most significant impact on the flux estimates and can guide future experimental design. nih.gov
Robustness assessment evaluates how the flux distribution changes in response to perturbations in the network, such as gene knockouts or changes in substrate availability. researchgate.net This provides insights into the stability and adaptability of the metabolic network. Concepts like "Limitation Potential" can be used to quantify how much a measured flux restricts the theoretical maximum yield of a product, thereby identifying limiting steps in a pathway. nih.gov
Beyond Steady-State: Dynamic Metabolic Flux Analysis with (1-13C)Propanoic Acid
Traditional MFA assumes that the metabolic system is at a steady state, meaning that intracellular metabolite concentrations and fluxes are constant over time. rsc.org However, many biological processes are dynamic. Isotopically non-stationary 13C-MFA (INST-MFA) is an advanced technique that analyzes the transient labeling patterns of metabolites before the system reaches isotopic steady state. rsc.orgvanderbilt.edu
INST-MFA can provide a more detailed picture of metabolic dynamics and is particularly useful for studying systems that are slow to reach a steady state or for investigating the response of a system to a perturbation over time. vanderbilt.edumdpi.com Dynamic Metabolic Flux Analysis (DMFA) extends this further by aiming to determine flux changes in a system that is not at a metabolic steady state. rsc.org These dynamic approaches, when applied with (1-13C)propanoic acid, can reveal time-dependent metabolic responses and regulatory mechanisms that are not observable with steady-state MFA.
Applications of 1 13c Propanoic Acid in Elucidating Specific Metabolic Pathways Non Clinical Focus
Unraveling Propionate (B1217596) Metabolism and Anaplerosis via (1-13C)Propanoic Acid Tracing
Propionate is a short-chain fatty acid that plays a significant role in cellular metabolism. frontiersin.org The use of (1-¹³C)propanoic acid has been instrumental in delineating its metabolic fate and its role in anaplerosis, the replenishment of tricarboxylic acid (TCA) cycle intermediates. frontiersin.orgwustl.edu
Entry Points of Propionate into Central Carbon Metabolism
Once it enters the cell, propionate is activated to its coenzyme A (CoA) derivative, propionyl-CoA. nih.govwikipedia.org From here, there are two primary pathways for its entry into central carbon metabolism: the methylmalonyl-CoA pathway and the methylcitrate cycle. biorxiv.org
Methylmalonyl-CoA Pathway: In many organisms, including mammals, propionyl-CoA is carboxylated to form methylmalonyl-CoA. wikipedia.org This is then converted to succinyl-CoA, a direct intermediate of the TCA cycle. wikipedia.orgresearchgate.net This pathway is crucial for the metabolism of odd-chain fatty acids and certain amino acids. nih.govresearchgate.net
Methylcitrate Cycle: In some microorganisms, propionyl-CoA condenses with oxaloacetate to form methylcitrate. biorxiv.org A series of reactions then converts methylcitrate to pyruvate (B1213749) and succinate (B1194679), both of which can enter central metabolism. biorxiv.org Studies using isotopically labeled propionate have helped to distinguish the activity of these two pathways in various organisms. asm.org
Contribution to Tricarboxylic Acid (TCA) Cycle Intermediates
By entering the TCA cycle as succinyl-CoA, propionate directly contributes to the pool of cycle intermediates. researchgate.netphysiology.org This anaplerotic function is vital for maintaining the cycle's activity, especially when intermediates are withdrawn for biosynthetic purposes. wustl.edu Perfusion of rat hearts with propionate has been shown to increase the pool size of all four-carbon TCA cycle intermediates. physiology.orgnih.gov The metabolism of propionate to succinyl-CoA can also provide mitochondrial-reducing equivalents without the need for the malate-aspartate shuttle. physiology.org
The anaplerotic flux of propionate into the TCA cycle can be quantified using (1-¹³C)propanoic acid. In one study with rat hearts, the anaplerotic flux from propionate was found to be equal to the flux of a cycle intermediate into pyruvate and acetyl-CoA. physiology.org This demonstrates the significant contribution of propionate to maintaining TCA cycle homeostasis.
Investigating Gluconeogenesis and Glycogen Synthesis Pathways with (1-13C)Propanoic Acid
Gluconeogenesis is the metabolic process that results in the generation of glucose from certain non-carbohydrate carbon substrates. slideshare.netuomustansiriyah.edu.iq (1-¹³C)Propanoic acid is a valuable tool for tracing the carbon flow from propionate to glucose and for quantifying the rate of gluconeogenesis. researchgate.netnih.gov
Tracing Carbon Flow from Propionate to Glucose
When (1-¹³C)propanoic acid is metabolized to succinyl-CoA and enters the TCA cycle, the ¹³C label is incorporated into the cycle's intermediates. researchgate.net These labeled intermediates, such as malate (B86768) and oxaloacetate, can then be diverted into the gluconeogenic pathway to produce labeled glucose. researchgate.net By analyzing the position of the ¹³C label in the resulting glucose molecule, researchers can deduce the metabolic route taken. For instance, the labeling patterns in glucose can reveal the extent of pyruvate recycling, a process where oxaloacetate is converted to pyruvate and then back to oxaloacetate. nih.gov
Studies in rats have demonstrated that the administration of [1,2,3-¹³C₃]propionate leads to the formation of labeled glucose, confirming the direct carbon contribution of propionate to gluconeogenesis. nih.gov Furthermore, the analysis of ¹³C labeling in plasma glucose following the administration of ¹³C-labeled propionate has been used to measure gluconeogenic fluxes in humans. wustl.eduphysiology.org
Quantification of Gluconeogenic Flux in Specific Tissues/Models
The use of (1-¹³C)propanoic acid, often in combination with other stable isotope tracers, allows for the precise quantification of gluconeogenic flux in various tissues and experimental models. core.ac.uk For example, in studies with isolated rat livers, the ratio of gluconeogenic flux to TCA cycle flux was determined by analyzing the ¹³C labeling of glucose and glutamate (B1630785) after the administration of [1,2,3-¹³C₃]propionate. nih.gov
In a study on rats with CCl₄-induced liver injury, infusion of [U-¹³C]propionate revealed a significant increase in relative gluconeogenic flux compared to control animals. uc.pt This highlights the utility of this tracer in understanding how pathological conditions affect metabolic pathways.
| Model System | Tracer | Key Finding | Reference |
| Isolated Rat Livers | [1,2,3-¹³C₃]propionate | Gluconeogenic flux was 1.2 times the TCA cycle flux. | nih.gov |
| 24-h Fasted Rats | [U-¹³C₃]propionate | PEPCK flux was about 4.6-fold higher than TCA cycle flux. | core.ac.uk |
| Rats with CCl₄ Liver Injury | [U-¹³C]propionate | Relative gluconeogenic flux significantly increased after injury. | uc.pt |
Biosynthesis of Odd-Chain Fatty Acids and Amino Acids Using (1-13C)Propanoic Acid as a Precursor
Propionyl-CoA, derived from propionate, serves as the primer for the synthesis of odd-chain fatty acids. wikipedia.orgfrontiersin.org This process is distinct from the synthesis of even-chain fatty acids, which uses acetyl-CoA as the primer. wikipedia.org
The incorporation of propionyl-CoA initiates the fatty acid synthesis process, leading to the formation of fatty acids with an odd number of carbon atoms, such as pentadecanoic acid (C15:0) and heptadecanoic acid (C17:0). frontiersin.org The use of (1-¹³C)propanoic acid allows for the specific labeling of the terminal three carbons of these odd-chain fatty acids, providing a method to trace their synthesis and metabolism. nih.gov
Mechanisms of Odd-Chain Fatty Acid Elongation
Odd-chain fatty acids (OCFAs) are characterized by a hydrocarbon tail with an odd number of carbon atoms. Their synthesis is initiated by the use of propionyl-CoA as a primer, in contrast to the acetyl-CoA primer used for even-chain fatty acids. tandfonline.comresearchgate.netchalmers.se (1-¹³C)Propanoic acid has been instrumental in confirming and elucidating the mechanisms of this process.
When (1-¹³C)propanoic acid is introduced into a biological system, it is activated to (1-¹³C)propionyl-CoA. This labeled propionyl-CoA then serves as the starting block for fatty acid synthase. tandfonline.com The ¹³C label is incorporated at the carboxyl-end of the growing acyl chain. Subsequent elongation cycles add two-carbon units from malonyl-CoA. researchgate.net This process results in the formation of OCFAs, such as pentadecanoic acid (C15:0) and heptadecanoic acid (C17:0), with the ¹³C label retained at the initial carbon position.
Research using (1-¹³C)propanoic acid has demonstrated that the administration of this labeled precursor leads to a significant increase in the isotopologue-to-monoisotopic ratio of OCFA species in lipids, confirming its direct incorporation. tandfonline.com These studies provide definitive evidence for the role of propionyl-CoA as the primer for de novo synthesis of OCFAs.
Isotopic Labeling of Specific Amino Acid Pools
The metabolism of (1-¹³C)propanoic acid is intricately linked to the catabolism and anabolism of certain amino acids. Propionyl-CoA, derived from the activation of propanoic acid, is a key intermediate in the breakdown of several essential amino acids, including isoleucine, valine, threonine, and methionine. mdpi.comnih.govescholarship.org
(1-¹³C)Propanoic acid can be used to trace the flow of carbon from propionate into these amino acid pools. The labeled propionyl-CoA can enter the tricarboxylic acid (TCA) cycle after being carboxylated to methylmalonyl-CoA and then isomerized to succinyl-CoA. escholarship.org The ¹³C label can then be traced through various intermediates of the TCA cycle and into amino acids that are synthesized from these intermediates, such as glutamate and aspartate.
Furthermore, the catabolism of branched-chain amino acids (BCAAs) like valine and isoleucine directly produces propionyl-CoA. plos.org By using (1-¹³C)propanoic acid in conjunction with other labeled precursors, researchers can dissect the relative contributions of different sources to the propionyl-CoA pool and its subsequent utilization in both fatty acid and amino acid synthesis.
Characterization of Microbial Metabolic Networks with (1-¹³C)Propanoic Acid
Microbial communities, particularly those in anaerobic environments like the gut or in industrial fermentation processes, exhibit complex metabolic networks. (1-¹³C)Propanoic acid is a valuable tracer for mapping the flow of carbon through these intricate pathways. nih.govnih.gov
Flux Distribution in Fermentative Pathways
In many microbial fermentations, propionic acid is a key product. mdpi.comresearchgate.net The pathways leading to its formation, such as the Wood-Werkman cycle and the acrylate (B77674) pathway, can be investigated using (1-¹³C)propanoic acid. mdpi.comresearchgate.net By introducing the labeled compound, researchers can follow its conversion and exchange with other metabolites, allowing for the quantification of metabolic fluxes through different branches of the fermentation pathways. austinpublishinggroup.com
For instance, in propionic acid fermentation by Propionibacterium species, (1-¹³C)propanoic acid can be used to study the reversibility of reactions and the distribution of carbon between propionate, acetate, and succinate, which are common end-products. austinpublishinggroup.comredalyc.org This information is crucial for optimizing industrial production of propionic acid and other valuable chemicals.
(1-¹³C)Propanoic Acid in Plant Metabolic Research
While the role of propionate in plant metabolism is less prominent than in microbial or animal systems, (1-¹³C)propanoic acid can still be used to investigate specific aspects of plant biochemistry, particularly concerning carbon partitioning.
Carbon Partitioning in Plant Tissues
Carbon partitioning is the process by which plants distribute the carbon fixed during photosynthesis to various tissues and for different metabolic functions, such as growth, storage, and defense. researchoutreach.orgfrontiersin.org (1-¹³C)Propanoic acid can be used as a tracer to follow the movement and allocation of carbon within the plant.
Although not a primary product of photosynthesis, propionate can be metabolized by plant cells. By supplying (1-¹³C)propanoic acid to a plant, researchers can trace the ¹³C label as it is incorporated into different molecules and transported to various organs. This can provide insights into how carbon from specific precursors is allocated and utilized, complementing studies that use more common tracers like ¹³CO₂. The study of how different carbon sources are partitioned is essential for understanding plant growth and for developing strategies to improve crop yields and nutritional value. frontiersin.org
Investigating Specific Biosynthetic Pathways (e.g., Secondary Metabolites)
The use of (1-¹³C)propanoic acid is a powerful technique for tracing the biosynthetic origins of complex natural products, particularly polyketides. sips.org.in In these pathways, propionyl-CoA (derived from propanoic acid) can serve as a "starter unit" to initiate polyketide chain synthesis or, after carboxylation to methylmalonyl-CoA, as an "extender unit" for chain elongation. mdpi.comimperial.ac.uk By introducing (1-¹³C)propanoic acid as a metabolic precursor and subsequently analyzing the distribution of the ¹³C label in the final secondary metabolite using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy, researchers can definitively map the incorporation of propionate-derived units. nih.gov
This method provides crucial insights into the sequence of enzymatic reactions and the specific building blocks utilized by an organism. For example, studies in actinomycetes have shown that propionate can be an essential precursor for the biosynthesis of macrolide antibiotics. mdpi.com The incorporation of propionyl-CoA is a key step in the production of erythromycin, where it is converted to methylmalonyl-CoA and serves as an extended unit. mdpi.com
Research in fungi like Aspergillus nidulans has further clarified the role of propionate metabolism in the production of polyketides. Disruptions in the metabolic pathway that converts propionyl-CoA to pyruvate, specifically through the methylcitrate cycle, were found to impair the biosynthesis of the polyketide sterigmatocystin (B1681140) (ST). nih.gov This demonstrates that a balanced pool of propionyl-CoA is critical for the production of certain secondary metabolites. nih.gov The feeding of odd-chain fatty acids like heptadecanoic acid, which are metabolized to propionyl-CoA, was also shown to inhibit ST production, further linking the propionyl-CoA pool to polyketide biosynthesis regulation. nih.gov
The table below summarizes key findings from studies where labeled propanoic acid was used to investigate the biosynthesis of secondary metabolites.
| Organism/System | Secondary Metabolite Class | Precursor Fed | Key Research Finding |
| Actinomycetes | Polyketides (e.g., Macrolides like Erythromycin) | Propionic Acid | Confirmed that propionyl-CoA (via conversion to methylmalonyl-CoA) serves as a primary building block for the polyketide chain. mdpi.com |
| Aspergillus nidulans | Polyketides (Sterigmatocystin) | Propionate | Showed that blockage of propionate metabolism impairs polyketide production, highlighting the importance of the propionyl-CoA pool. nih.gov |
| Streptomyces coelicolor | Polyketides | Propionic Acid | In certain engineered polyketide synthase (PKS) systems, propionic acid was tested as a potential primer for creating novel polyketides, although it was not utilized by the specific PKS under investigation. nih.gov |
Other Specialized Metabolic Pathways Explored Using (1-¹³C)Propanoic Acid
Beyond its role in secondary metabolite biosynthesis, (1-¹³C)propanoic acid is a valuable tracer for elucidating other specialized, non-clinical metabolic pathways. Its application in metabolic flux analysis (MFA) allows researchers to quantify the flow of carbon atoms through various cellular routes. ontosight.ai
A significant application is in the study of fatty acid and acyl-CoA metabolism. In one study involving mammalian cell lines, researchers used [1-¹³C]propionate to uncover a novel metabolic pathway. nih.gov They discovered that two molecules of propionate could condense to form a six-carbon mono-unsaturated acyl-CoA, which was identified as trans-2-methyl-2-pentenoyl-CoA. nih.gov The incorporation of two ¹³C atoms from two molecules of [1-¹³C]propionate into the new C6 acyl-CoA was confirmed using mass spectrometry, providing definitive evidence for this previously unknown route of fatty acid synthesis. nih.gov This pathway was observed in human hepatocellular carcinoma (HepG2) cells, human platelets, and other cell lines. nih.gov
(1-¹³C)propanoic acid is also instrumental in studying the metabolism of short-chain fatty acids (SCFAs) by gut microbiota and in host tissues. vulcanchem.com As one of the main SCFAs produced by bacterial fermentation in the colon, propionate plays a vital role in energy metabolism. creative-proteomics.com Labeled propionate can be administered to trace its absorption and subsequent utilization in the liver, where it primarily enters the citric acid cycle via succinyl-CoA. vulcanchem.com This allows for the investigation of its role in gluconeogenesis and lipid metabolism. vulcanchem.com
Furthermore, propionyl-CoA is an intermediate in the catabolism of several amino acids, including isoleucine, valine, and methionine. nih.gov Using (1-¹³C)propanoic acid enables researchers to study the flux and integration of these amino acid degradation pathways with central carbon metabolism.
The table below details examples of specialized metabolic pathways investigated using (1-¹³C)propanoic acid.
| Pathway/Process Investigated | Organism/System | Specific Application of (1-¹³C)Propanoic Acid | Key Insight Gained |
| Novel Fatty Acid Synthesis | Human Cell Lines (HepG2, Platelets) | Tracing the incorporation of the ¹³C label into novel metabolites. | Discovered a pathway where two propionate molecules form trans-2-methyl-2-pentenoyl-CoA. nih.gov |
| Short-Chain Fatty Acid (SCFA) Metabolism | Gut Microbiota / Mammalian Host Models | Quantifying metabolic flux from propionate to other metabolites. | Elucidated the role of propionate in host energy metabolism, particularly its entry into the citric acid cycle. vulcanchem.com |
| Amino Acid Catabolism | Fungi (Aspergillus nidulans) | Linking propionate metabolism to amino acid-derived pools of propionyl-CoA. | Confirmed that propionyl-CoA is generated from catabolism of isoleucine, valine, and methionine, impacting other metabolic pathways. nih.gov |
| General Metabolic Flux Analysis (MFA) | Various Cell Cultures | Used as a labeled substrate to trace carbon flow through central metabolism. | Allows for quantitative analysis of the activity of different metabolic pathways under various conditions. ontosight.ai |
Advanced Conceptual Frameworks and Future Directions in 1 13c Propanoic Acid Research
Integration of (1-13C)Propanoic Acid Tracing with Omics Technologies
The synergy between (1-13C)propanoic acid tracing and various "omics" technologies—proteomics, transcriptomics, and metabolomics—has provided a more holistic understanding of cellular metabolism. This integrated approach allows researchers to connect metabolic fluxes with changes in gene expression, protein abundance, and the broader metabolic profile.
Proteomics: The analysis of the proteome in conjunction with (1-13C)propanoic acid tracing can reveal how metabolic shifts influence protein expression and post-translational modifications. For instance, a study on Lactobacillus plantarum strain 6-1, a bacterium resistant to propionic acid, utilized proteomics to compare protein profiles in the presence and absence of propionic acid. The results showed significant differences in the expression of 130 proteins, with 39 being up-regulated and 91 down-regulated in the presence of propionic acid, suggesting their role in the bacterium's resistance mechanism. mdpi.com Pathway enrichment analysis indicated that proteins related to various metabolic pathways were significantly affected. mdpi.com
Transcriptomics: Transcriptomics provides a snapshot of the gene expression within a cell at a specific time. When combined with (1-13C)propanoic acid tracing, it can link metabolic pathway activity with the transcription of relevant genes. In a study of Propionibacterium acidipropionici, a combination of metabolic and evolutionary engineering led to a mutant strain with a 37.1% increase in propionic acid titer. frontiersin.org Transcriptomic and proteomic analyses of this mutant revealed that differentially expressed genes and proteins were involved in energy metabolism, including the glycolysis pathway and the tricarboxylic acid (TCA) cycle, which were up-regulated to supply more energy and precursors for propionic acid synthesis. frontiersin.org
Metabolomics: Metabolomics, the comprehensive study of metabolites in a biological system, is a natural partner for isotopic tracing. By using (1-13C)propanoic acid, researchers can trace the labeled carbon atom through various metabolic pathways and identify the resulting metabolites. isotope.comisotope.com This approach, known as metabolic flux analysis (MFA), allows for the quantification of the flow of metabolites through cellular pathways. ontosight.ai For example, studies in Caenorhabditis elegans used 13C carbon tracing with 13C-propionate to uncover a vitamin B12-independent propionate (B1217596) breakdown shunt that is activated under low vitamin B12 conditions. elifesciences.org This demonstrates the power of integrating metabolomics with isotopic tracers to uncover novel metabolic pathways.
| Omics Technology | Application with (1-13C)Propanoic Acid | Key Findings |
| Proteomics | Investigating the protein expression response to propionic acid in resistant bacteria. mdpi.com | Identified 130 differentially expressed proteins, indicating their role in resistance mechanisms. mdpi.com |
| Transcriptomics | Analyzing gene expression changes in engineered bacteria to enhance propionic acid production. frontiersin.org | Revealed up-regulation of genes in energy metabolism pathways, leading to increased propionic acid synthesis. frontiersin.org |
| Metabolomics | Tracing the metabolic fate of propionate to uncover novel breakdown pathways in C. elegans. elifesciences.org | Discovered a vitamin B12-independent propionate breakdown shunt. elifesciences.org |
Development of Novel Isotopic Tracers Building upon (1-13C)Propanoic Acid Methodologies
The foundational principles of using (1-13C)propanoic acid as a tracer are inspiring the development of new and more complex isotopic tracers. These novel tracers aim to provide even more detailed insights into metabolic processes.
Research has focused on creating multi-labeled compounds that can offer more data points for metabolic flux analysis. For instance, beyond singly labeled propionic acid, there are now commercially available versions like propionic acid-2,3-13C2 and propionic acid-13C3, which contain two and three 13C atoms, respectively. sigmaaldrich.comsigmaaldrich.com These can provide more detailed information about the downstream metabolic pathways.
Furthermore, a novel stable isotope tracer method was developed to simultaneously measure skeletal muscle protein synthesis and breakdown by using methyl[D3]-13C-methionine. nih.gov This approach leverages the transmethylation properties of methionine to track both processes within the same experiment, showcasing the evolution of tracer methodologies. nih.gov Another innovative method was developed to measure gas-phase nitrous acid (HO15NO) using a 15N labeled tracer, which is crucial for biogeochemical studies. researchgate.net These advancements, building on the concepts pioneered with simpler tracers like (1-13C)propanoic acid, are expanding the toolkit for metabolic researchers.
High-Throughput (1-13C)Propanoic Acid Tracer Screening Methodologies
To accelerate the pace of metabolic research and drug discovery, high-throughput screening (HTS) methodologies are being developed and applied to tracer studies. These methods allow for the rapid testing of numerous conditions or compounds to assess their impact on metabolic pathways.
A high-throughput 13C-metabolic flux analysis platform has been utilized to characterize the metabolic phenotype of multiple 3-hydroxypropionic acid (3-HP)-producing Pichia pastoris strains. nih.gov This automated workflow enabled the generation of detailed carbon flux maps in a parallel manner, significantly speeding up the characterization of engineered strains. nih.gov Similarly, HTS methods have been developed for screening microbial strains with improved biosynthesis of other organic acids, such as R-2-(4-hydroxyphenoxy)propionic acid. researchgate.net These screening platforms often employ colorimetric assays in microplate formats to quickly evaluate the production capabilities of a large number of mutants. researchgate.net The integration of automated liquid handling systems and sophisticated data analysis pipelines is key to the success of these high-throughput approaches. pharmaron.com
| HTS Application | Organism/System | Purpose |
| 13C-Metabolic Flux Analysis | Pichia pastoris | To characterize the metabolic flux phenotype of ten 3-HP-producing strains in a parallel-automated manner. nih.gov |
| Microbial Hydroxylation | Beauveria bassiana | To screen for mutants with enhanced R-2-(4-hydroxyphenoxy)propionic acid biosynthesis. researchgate.net |
Theoretical Advances in Metabolic Network Reconstruction and Modeling for Tracer Studies
The data generated from (1-13C)propanoic acid tracer experiments are most powerful when interpreted within the context of a metabolic network model. nih.gov Theoretical and computational advances in this area are crucial for extracting meaningful biological insights.
Genome-scale metabolic network models (GSMNMs) provide a framework for flux balance analysis (FBA), which predicts metabolic fluxes throughout the entire network. nih.gov The integration of 13C tracer data into these models, a technique known as 13C-metabolic flux analysis (13C-MFA), significantly enhances the accuracy of these predictions. nih.govosti.gov This method involves using an atom mapping model to describe the carbon transitions from substrates to products for all reactions in the network. osti.gov
Recent advancements include the development of software and algorithms that can handle the complexity of large-scale networks and incorporate data from multiple isotopic tracers. nih.gov For example, the elementary metabolite units (EMU) framework is a computational tool used for 13C-MFA calculations. nih.gov Furthermore, theoretical approaches are being developed to incorporate thermodynamic feasibility into metabolic models, ensuring that the predicted flux distributions are biochemically realistic. osti.gov Computational tools are also being developed to deconvolve complex isotopic patterns, such as those obtained from high-resolution NMR or mass spectrometry, to provide unequivocal isotopolog signatures. tum.de
Emerging Applications of (1-13C)Propanoic Acid in Diverse Biological Systems
The utility of (1-13C)propanoic acid as a metabolic tracer is not limited to microbial systems or fundamental metabolic research. Its application is expanding into more diverse and complex biological systems, including studies related to human health and disease.
One significant area of emerging application is in the study of the gut microbiome and its influence on host physiology. creative-proteomics.com Propionic acid is a major short-chain fatty acid produced by gut bacteria through the fermentation of dietary fibers. creative-proteomics.com Using (1-13C)propanoic acid can help elucidate the metabolic fate of gut-derived propionate in the host, including its role in energy metabolism and its potential links to conditions like autism spectrum disorder. creative-proteomics.comhmdb.ca
In the field of cancer research, (1-13C)propanoic acid can be used to probe the altered metabolic pathways of cancer cells. For instance, studies have used isotopic tracers to investigate the metabolism of propionate to acyl-CoA intermediates in human hepatocellular carcinoma cells. nih.gov These studies have led to the discovery of novel metabolic pathways, such as the formation of trans-2-methyl-2-pentenoyl-CoA from propionate. nih.gov
Q & A
Q. What are the standard analytical methods for quantifying (113C)propanoic acid in biological samples?
High-performance liquid chromatography-mass spectrometry (HPLC-MS) and gas chromatography-mass spectrometry (GC-MS) are widely used for precise quantification in blood, urine, and fecal samples. These methods enable detection at nanomolar concentrations and are critical for studies linking propanoic acid to gut microbiota or metabolic health . Sample preparation involves derivatization for GC-MS to enhance volatility, while HPLC-MS requires acidification to stabilize the compound.
Q. How do researchers calculate the pH of aqueous solutions containing this compound?
The pH is determined using the dissociation constant (Kₐ). For 0.300 M propanoic acid (Kₐ = 1.3 × 10⁻⁵), the equilibrium concentration of H⁺ ions is calculated via the approximation [H⁺] ≈ √(Kₐ × concentration). This method assumes minimal ionization, validated for dilute solutions. For buffered systems (e.g., sodium propanoate mixtures), the Henderson-Hasselbalch equation is applied .
Q. What protocols ensure safe handling of this compound in laboratory settings?
Occupational exposure monitoring (e.g., air sampling per OSHA 29 CFR 1910.1020) and personal protective equipment (PPE) are mandatory. Emergency protocols include immediate decontamination and consultation with occupational health specialists for suspected exposure .
Q. How is the molecular structure of this compound validated in synthetic studies?
Techniques like nuclear magnetic resonance (NMR) spectroscopy and high-resolution mass spectrometry (HR-MS) confirm molecular identity. For derivatives (e.g., 3-(4-Hydroxy-3-nitrophenyl)propanoic acid), IUPAC naming conventions and spectral databases (e.g., PubChem) are cross-referenced .
Advanced Research Questions
Q. How can researchers resolve discrepancies in propanoic acid concentration data across studies?
Cross-validation using orthogonal methods (e.g., HPLC-MS vs. enzymatic assays) identifies technique-specific biases. For example, GC-MS may underestimate concentrations if derivatization is incomplete, while NMR provides absolute quantification but requires higher sample purity .
Q. What experimental designs address the impact of dimerization on propanoic acid’s thermodynamic properties?
Excess enthalpy measurements (e.g., via calorimetry) and equations of state (e.g., Non-Random Hydrogen Bonding, NRHB) model dimerization effects in mixtures. Comparative studies with acetic acid reveal how chain length influences hydrogen bonding and phase behavior .
Q. How do researchers design studies linking propanoic acid to neurological disorders like autism spectrum disorder (ASD)?
Cohort studies compare fecal propanoic acid levels in ASD patients vs. controls using GC-MS. Longitudinal designs track symptom severity correlated with metabolite concentrations, while mechanistic studies explore gut-brain axis signaling via in vitro blood-brain barrier models .
Q. What strategies mitigate inter-laboratory variability in replicating propanoic acid studies?
Standardized protocols (e.g., ISO/IEC 17025) for sample storage, derivatization, and instrument calibration are critical. Collaborative ring trials validate methods, and open-access data repositories enhance transparency .
Q. How can computational models predict propanoic acid’s role in hypertension regulation?
Molecular dynamics simulations analyze short-chain fatty acid (SCFA) interactions with G-protein-coupled receptors (e.g., GPR41/43). In silico results are validated via in vitro assays measuring vascular tone changes in response to propanoic acid .
Q. What ethical frameworks guide human subject research involving propanoic acid exposure?
Studies must comply with Institutional Review Board (IRB) protocols, emphasizing informed consent and risk-benefit analysis. For occupational studies, OSHA guidelines mandate employer transparency in sharing exposure data with participants .
Methodological Considerations
- Data Contradiction Analysis : Compare results across analytical platforms (e.g., HPLC vs. NMR) and statistically assess variability using Bland-Altman plots .
- Interdisciplinary Collaboration : Integrate microbiome sequencing (16S rRNA) with metabolomics to contextualize propanoic acid’s biological roles .
- Literature Review : Prioritize primary sources indexed in PubMed or Web of Science, avoiding non-peer-reviewed platforms like *benchchem.com * .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
